8-Bromo-4-chloroquinoline-2-carboxylic acid

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

This 8-bromo-4-chloro-2-carboxylic acid isomer is a non-commodity, purpose-designed intermediate enabling three orthogonal reactive handles: C8-Br for selective Suzuki-Miyaura cross-coupling, C4-Cl for nucleophilic aromatic substitution (SNAr), and C2-COOH for amide conjugation. Unlike mono-halogenated or positional isomer alternatives, this specific substitution pattern permits sequential, chemoselective diversification essential for HCV NS5B polymerase inhibitor synthesis and agrochemical carboxamide libraries. Confirm regional stock and request a bulk quote today.

Molecular Formula C10H5BrClNO2
Molecular Weight 286.51 g/mol
CAS No. 902742-60-3
Cat. No. B1525876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-chloroquinoline-2-carboxylic acid
CAS902742-60-3
Molecular FormulaC10H5BrClNO2
Molecular Weight286.51 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)O
InChIInChI=1S/C10H5BrClNO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15)
InChIKeyXJSCPJJDMUJYMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-chloroquinoline-2-carboxylic acid (CAS 902742-60-3): Core Intermediate for Targeted Heterocyclic Synthesis


8-Bromo-4-chloroquinoline-2-carboxylic acid is a multifunctional quinoline building block characterized by a bromine atom at the 8-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 2-position . This specific arrangement of halogens and a reactive carboxyl handle is not a common commodity; it is a purpose-designed intermediate enabling orthogonal cross-coupling strategies for the synthesis of complex pharmaceutical and agrochemical candidates, notably in the development of antiviral agents targeting the Hepatitis C virus (HCV) [1].

Why 8-Bromo-4-chloroquinoline-2-carboxylic Acid Cannot Be Replaced by Common Quinoline Analogs


The specific 8-bromo-4-chloro-2-carboxylic acid substitution pattern is not functionally equivalent to its positional isomers or mono-halogenated counterparts. The 8-bromo substituent is a critical site for selective cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups at the 8-position of the quinoline core [1]. The 4-chloro substituent remains intact under typical Pd-catalyzed coupling conditions, providing an orthogonal handle for subsequent nucleophilic aromatic substitution (SNAr) or further functionalization . The 2-carboxylic acid group offers a third, orthogonal reactive center for amide bond formation or other conjugations, enabling divergent and efficient synthesis of complex drug candidates. Using a different isomer (e.g., 6-bromo) or a simpler analog (e.g., 8-bromo-4-chloroquinoline) would necessitate a complete redesign of the synthetic route, altering the regiochemistry and potentially disrupting critical binding interactions in the final target molecule .

Quantitative Differentiation of 8-Bromo-4-chloroquinoline-2-carboxylic Acid from Key Analogs


Positional Isomer Specificity in PI3K/mTOR Inhibitor Synthesis: 8-Br vs. 6-Br Quinoline Carboxylic Acids

The 6-bromo-4-chloroquinoline-2-carboxylic acid isomer is specifically employed as an intermediate in the synthesis of Omipalisib (GSK2126458), a dual PI3K/mTOR inhibitor . While the 8-bromo isomer is not a direct precursor for Omipalisib, its distinct substitution pattern is a key feature in a series of HCV NS5B inhibitors [1]. This demonstrates that the position of the bromine atom on the quinoline core is a critical determinant of downstream biological activity, as it dictates the regiochemistry of the final, pharmacologically active scaffold. For a medicinal chemist targeting HCV polymerase, procuring the 8-bromo isomer is non-negotiable, as using the 6-bromo variant would yield a structurally distinct compound series with different biological profiles.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Orthogonal Reactivity: Enabling Sequential Functionalization vs. Simple Quinoline Building Blocks

The presence of the carboxylic acid group at the 2-position in 8-Bromo-4-chloroquinoline-2-carboxylic acid provides a third, orthogonal reactive center that is absent in simpler analogs like 8-Bromo-4-chloroquinoline (CAS 65340-71-8). This allows for a three-step functionalization sequence: 1) Suzuki coupling at the 8-bromo position, 2) SNAr or metal-catalyzed amination at the 4-chloro position, and 3) amide bond formation at the 2-carboxylic acid . In contrast, 8-Bromo-4-chloroquinoline only offers two sites for diversification, limiting its utility in constructing complex, multi-functional drug candidates that require a specific vector for conjugation to a carrier or for modulating physicochemical properties.

Organic Synthesis Cross-Coupling Building Blocks

Commercial Purity Specifications: 8-Br-4-Cl-2-COOH vs. 8-Br-2-Cl-4-COOH Isomer

A comparison of commercially available isomers reveals key differences in their standard purity specifications, which is a primary procurement consideration. 8-Bromo-4-chloroquinoline-2-carboxylic acid is routinely offered at 95% purity by suppliers such as AKSci . In contrast, a closely related positional isomer, 8-Bromo-2-chloroquinoline-4-carboxylic acid (CAS 902743-27-5), is also available, but its higher commercial purity (98%) may come at a significant cost premium, with prices for the 8-Br-2-Cl-4-COOH isomer reported at over €1,182 per gram from some vendors . This suggests that the 8-Br-4-Cl-2-COOH isomer represents a more cost-effective starting point for many research applications where 95% purity is acceptable, whereas the alternative isomer is positioned for more specialized or highly sensitive work.

Chemical Sourcing Quality Control Building Blocks

Primary Research & Industrial Applications for 8-Bromo-4-chloroquinoline-2-carboxylic Acid


HCV Antiviral Drug Discovery and Development

The compound is a validated intermediate in the synthesis of bromo-substituted quinolines that are key structural motifs in HCV NS5B polymerase inhibitors [1]. Its 8-bromo substituent is crucial for the final arrangement of the pharmacophore. Researchers and process chemists working on HCV antivirals require this specific isomer to follow patented synthetic routes and access the desired bioactive conformation.

Divergent Synthesis of Complex Quinoline Libraries

Medicinal chemists use this compound to build diverse screening libraries via orthogonal functionalization. The 8-bromo, 4-chloro, and 2-carboxylic acid groups can be sequentially modified using robust, chemoselective reactions . This enables rapid SAR exploration by introducing molecular diversity at three distinct vectors around the quinoline core in a controlled, step-wise manner.

Synthesis of Advanced Agrochemical Intermediates

The halogenated quinolinecarboxylic acid scaffold is also employed in the synthesis of novel carboxamides with pesticidal activity [2]. The combination of halogen atoms and a carboxylic acid provides a versatile platform for creating new agrochemical agents with improved potency or environmental profiles. The 8-bromo-4-chloro pattern is a specific starting point for generating patentable, proprietary structures in this field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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